Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- is a chemical compound with the molecular formula C9H5ClF3NO. It is characterized by the presence of a trifluoromethyl group, a benzoyl group, and an ethanimidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
The synthesis of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- typically involves the reaction of trifluoroacetic acid with carbon tetrachloride, triethylamine, and triphenylphosphine in 1,2-dichloroethane at 0°C. This is followed by the addition of o-chloroaniline and refluxing the mixture . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions: Reagents such as triethylamine, triphenylphosphine, and carbon tetrachloride are commonly used in its reactions.
Wissenschaftliche Forschungsanwendungen
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group and the benzoyl group play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- can be compared with similar compounds such as:
N-Benzyl-2,2,2-trifluoroethanimidoyl chloride: This compound has a benzyl group instead of a benzoyl group, leading to different reactivity and applications.
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride: The presence of a hydroxy group instead of a benzoyl group results in distinct chemical properties and uses.
These comparisons highlight the unique features and applications of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- in various fields of research and industry.
Eigenschaften
CAS-Nummer |
112927-50-1 |
---|---|
Molekularformel |
C9H5ClF3NO |
Molekulargewicht |
235.59 g/mol |
IUPAC-Name |
N-benzoyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5ClF3NO/c10-8(9(11,12)13)14-7(15)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
TUEVORYIRDGRKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.